4-(1,3-Benzodioxol-5-yl)morpholine

Description

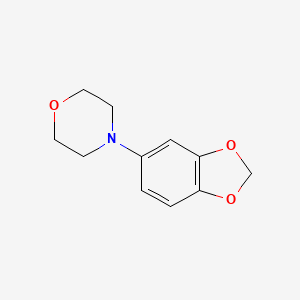

4-(1,3-Benzodioxol-5-yl)morpholine is a heterocyclic compound featuring a morpholine ring substituted at the 4-position with a 1,3-benzodioxol-5-yl group.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-(1,3-benzodioxol-5-yl)morpholine |

InChI |

InChI=1S/C11H13NO3/c1-2-10-11(15-8-14-10)7-9(1)12-3-5-13-6-4-12/h1-2,7H,3-6,8H2 |

InChI Key |

PXMFAQJKXHHLCS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Scientific Research Applications

Structure

4-(1,3-Benzodioxol-5-yl)morpholine consists of a morpholine ring substituted with a benzodioxole moiety. This structure is crucial for its biological activity and interaction with various molecular targets.

Chemistry

This compound is utilized as an intermediate in the synthesis of more complex organic compounds. It plays a pivotal role in developing pharmaceuticals and agrochemicals due to its ability to facilitate various chemical reactions.

Enzyme Modulation

Research indicates that compounds related to this compound exhibit significant modulation of neurotransmitter receptors, particularly the GABA_A receptor. For instance, certain derivatives have shown enhanced efficacy in modulating GABA-induced chloride currents, which are critical for neuronal signaling .

Anticancer Activity

Studies have demonstrated that derivatives of this compound possess anticancer properties. For example, benzodioxole-based thiosemicarbazones have been synthesized and tested against various cancer cell lines, showing promising cytotoxic effects . The mechanism of action often involves the inhibition of specific enzymes related to cancer progression.

Neurological Disorders

Research is ongoing to explore the potential of this compound as a therapeutic agent for neurological disorders. Its interaction with neurotransmitter systems suggests it could be beneficial in treating conditions such as anxiety and depression .

Antimicrobial Properties

Some studies have reported antimicrobial activity associated with derivatives of this compound. Specific formulations have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, indicating potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

| Step Description | Reaction Type | Conditions |

|---|---|---|

| Formation of Benzodioxole Ring | Cyclization | Acidic conditions |

| Attachment of Morpholine Ring | Nucleophilic substitution | Basic conditions |

| Final Product Isolation | Recrystallization/Chromatography | Various solvents |

Case Study 1: Anticancer Efficacy

A study involving the synthesis of thiosemicarbazone derivatives based on benzodioxole demonstrated significant anticancer activity against A549 cells. The results indicated a correlation between structural modifications and increased cytotoxicity, highlighting the potential for developing effective anticancer agents from this compound family .

Case Study 2: Neurological Effects

In a pharmacological assessment, derivatives of this compound were evaluated for their effects on GABA_A receptors. The findings revealed that specific modifications could enhance receptor modulation, suggesting avenues for treating anxiety disorders through targeted drug design .

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on core scaffolds, substituents, biological activities, and synthesis challenges.

Structural Analogs with Morpholine Cores

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

Core Structure: Morpholine linked to a thiazole ring. Substituent: 2,4-Dibromoimidazole on the thiazole. Biological Activity: Used in androgen receptor (AR) studies, including splice variant AR-V7 . Key Difference: The thiazole-imidazole substituent contrasts with the benzodioxol group in the target compound. Synthesis Note: Bromine positional isomerism (4,5-dibromo vs. 2,4-dibromo) significantly alters NMR spectra, highlighting the importance of precise synthesis .

VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine)

- Core Structure : Morpholine-thiazole.

- Substituent : Phenyl group on the thiazole.

- Biological Activity : Investigated in AR-binding assays .

- Comparison : Replacing phenyl with benzodioxol could modulate lipophilicity and steric effects.

Benzodioxol-Containing Heterocycles

Ethyl 4-(1,3-Benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate

- Core Structure : Cyclohexene ring with ester and benzodioxol groups.

- Substituent : Aryl groups at position 5.

- Synthesis : Derived from chalcone cyclization with ethyl acetoacetate .

- Contrast : The cyclohexene core differs from morpholine, affecting solubility and conformational flexibility.

2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one

Core Structure: Quinazolinone (a fused benzene-pyrimidine-dione).

Preparation Methods

Reductive Amination of Carbonyl Precursors

An alternative route involves the reduction of 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine (PubChem CID: 785894), a ketone derivative, to the target secondary amine. This two-step process begins with the formation of the carbonyl-linked intermediate via Friedel-Crafts acylation or Mannich reaction .

Step 1: Synthesis of 4-(1,3-Benzodioxol-5-ylcarbonyl)morpholine

-

Reagents : 1,3-Benzodioxole-5-carbonyl chloride, morpholine

-

Conditions : Dichloromethane, 0°C to room temperature, triethylamine (TEA) as acid scavenger

Step 2: Ketone Reduction

-

Reducing Agent : Sodium cyanoborohydride (NaBH3CN) in methanol

-

Catalyst : Titanium tetrachloride (TiCl4)

-

Temperature : 25°C, 6 hours

This method benefits from the commercial availability of benzodioxole carbonyl derivatives but requires stringent control over reduction conditions to prevent over-reduction or decomposition.

Transition Metal-Catalyzed Coupling Reactions

Palladium and copper catalysts enable direct C–N bond formation between morpholine and aryl halides. The Buchwald-Hartwig amination, for instance, employs:

-

Catalyst : Pd2(dba)3 (2 mol%)

-

Ligand : Xantphos (4 mol%)

-

Base : Cs2CO3

-

Solvent : Toluene

-

Temperature : 110°C, 18 hours

While effective, this method demands anhydrous conditions and inert atmospheres, increasing operational complexity compared to NAS.

Mannich Reaction for One-Pot Synthesis

The Mannich reaction offers a single-step route by condensing benzodioxol-5-amine, formaldehyde, and morpholine:

Reaction Scheme

1,3-Benzodioxol-5-amine + HCHO + Morpholine → 4-(1,3-Benzodioxol-5-yl)morpholine

Conditions

This method simplifies purification but suffers from moderate yields due to competing imine formation.

Analytical Characterization and Quality Control

Robust spectroscopic and chromatographic techniques ensure compound integrity:

Spectroscopic Data

-

IR (KBr) : 2927 cm⁻¹ (C–H stretch, morpholine), 1612 cm⁻¹ (C=N), 1462 cm⁻¹ (benzodioxole C–O–C)

-

¹H-NMR (CDCl₃) : δ 6.82 (s, 2H, benzodioxole), 3.72 (t, 4H, morpholine OCH2), 2.85 (t, 4H, morpholine NCH2)

Purity Assessment

Comparative Evaluation of Synthetic Routes

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65% | 24 h | Low | High |

| Reductive Amination | 73% | 12 h | Moderate | Moderate |

| Buchwald-Hartwig | 70% | 18 h | High | Low |

| Mannich Reaction | 60% | 8 h | Low | High |

Nucleophilic substitution remains the most scalable and cost-effective approach for industrial applications, whereas reductive amination offers higher yields for laboratory-scale synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(1,3-Benzodioxol-5-yl)morpholine, and how can purity be validated?

- Method : Nucleophilic substitution or coupling reactions involving morpholine and 1,3-benzodioxole derivatives are typical. For purity validation, use high-performance liquid chromatography (HPLC) with ≥95% purity thresholds or nuclear magnetic resonance (NMR) to confirm absence of side products.

- Reference : Similar synthetic strategies for morpholine derivatives are described in substitution reactions .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Method :

- NMR : Assign proton environments (e.g., benzodioxole protons at ~6.7–6.9 ppm, morpholine protons at ~3.5–4.0 ppm).

- IR/Raman : Identify functional groups (e.g., C-O-C stretching in benzodioxole at ~1250 cm⁻¹, morpholine ring vibrations at ~1100–1200 cm⁻¹).

Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the molecular structure?

- Method : Grow crystals via slow evaporation, collect intensity data using a diffractometer, and solve the structure using direct methods (e.g., SHELXS) followed by refinement in SHELXL. Validate geometry with WinGX or OLEX2 .

- Reference : A related benzodioxole-piperazine structure was resolved with using SHELX .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., thermal motion vs. disorder) be resolved during refinement?

- Method :

- Use SHELXL to model anisotropic displacement parameters and apply restraints for disordered regions.

- Validate results with checkCIF to flag outliers in bond lengths, angles, or displacement ellipsoids .

Q. What advanced techniques are used to study phase transitions under high pressure?

- Method : Employ diamond anvil cells (DAC) with Raman/IR spectroscopy to track pressure-induced shifts in vibrational modes (e.g., C-H stretching at ~2980–3145 cm⁻¹). Discontinuities in plots indicate conformational or phase changes .

- Reference : A morpholine sulfone derivative showed mode splitting at 1.7 GPa, suggesting structural rearrangements .

Q. How are anisotropic displacement parameters analyzed to interpret molecular motion in crystal lattices?

- Method : Visualize ellipsoids using ORTEP-3 to assess thermal motion directionality. Calculate values and compare with similar structures. Use WinGX for packing diagrams to identify intermolecular interactions (e.g., C-H···O) influencing anisotropy .

- Reference : ORTEP’s GUI enables efficient visualization of displacement parameters .

Q. What computational approaches complement experimental data for validating electronic or vibrational properties?

- Method : Perform density functional theory (DFT) calculations to simulate IR/Raman spectra. Compare experimental vs. computed frequencies (e.g., scaling factor ~0.97–0.98). Use software like Gaussian or ORCA for optimization.

- Reference : Ab-initio calculations validated pressure-dependent Raman shifts in morpholine derivatives .

Data Analysis and Reporting

Q. How should researchers handle conflicting spectroscopic or crystallographic data in publications?

- Method :

- Cross-validate with multiple techniques (e.g., SCXRD + DFT for bond lengths).

- Report discrepancies transparently, providing possible explanations (e.g., dynamic disorder, solvent effects).

Q. What software suites are recommended for end-to-end crystallographic data processing?

- Method : Use WinGX for data reduction (SADABS), structure solution (SHELXD), refinement (SHELXL), and report generation (CIF). For macromolecular interfaces, use SHELXPRO .

- Reference : WinGX integrates SHELX programs and external tools like PLATON for comprehensive analysis .

Tables for Key Techniques

| Technique | Application | Tools/Software | Key Parameters |

|---|---|---|---|

| SCXRD | Molecular geometry, packing analysis | SHELXL, WinGX, ORTEP-3 | , |

| High-pressure Raman | Phase transition studies | DAC, Horiba LabRAM | Pressure-dependent shifts |

| DFT simulations | Vibrational mode assignment | Gaussian, ORCA | Scaling factors, RMSD vs. experimental |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.